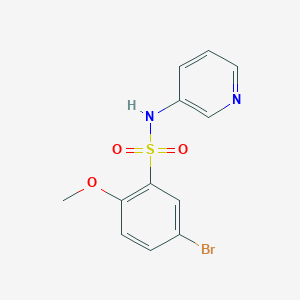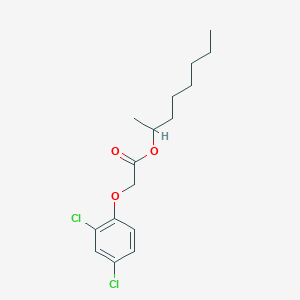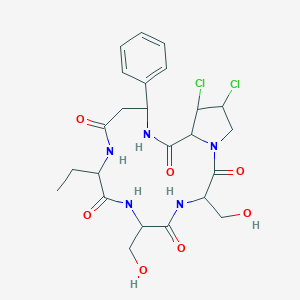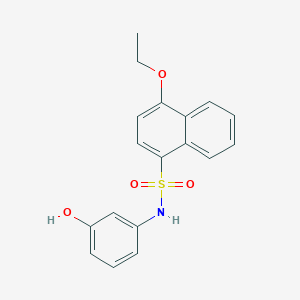
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research as a tool compound to study the biological processes involved in various diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the inhibition of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation has been linked to the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting the activity of protein kinases, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can modulate these signaling pathways and potentially treat these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide depend on the specific protein kinase that it inhibits. For example, inhibition of glycogen synthase kinase 3 beta has been shown to reduce inflammation and improve insulin sensitivity, while inhibition of checkpoint kinase 1 can sensitize cancer cells to chemotherapy. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its specificity for protein kinases. The compound has been shown to selectively inhibit the activity of several protein kinases, making it a useful tool compound for studying specific signaling pathways. However, one limitation of using the compound is its potential off-target effects. Like most tool compounds, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can interact with other proteins or molecules in the cell, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the identification of new protein kinases that can be targeted by the compound. Additionally, the compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its clinical potential.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 5-bromo-2-chlorobenzoic acid with hydroxylamine hydrochloride and sodium carbonate in the presence of acetonitrile. The resulting product is then treated with methyl isoxazole-3-carboxylate, followed by N,N-dimethylformamide and triethylamine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is widely used in scientific research to study the biological processes involved in various diseases. It is commonly used as a tool compound to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinase 2, glycogen synthase kinase 3 beta, and checkpoint kinase 1.
Eigenschaften
Produktname |
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide |
|---|---|
Molekularformel |
C11H8BrClN2O2 |
Molekulargewicht |
315.55 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-4-10(15-17-6)14-11(16)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) |
InChI-Schlüssel |
XBIVPJPYWKMGGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)




![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)


